molecular formula C9H16N2 B091163 3,5-Diisopropylpyrazole CAS No. 17536-00-4

3,5-Diisopropylpyrazole

Cat. No. B091163
CAS RN: 17536-00-4
M. Wt: 152.24 g/mol
InChI Key: PJSJVTZSFIRYIZ-UHFFFAOYSA-N
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Description

3,5-Diisopropylpyrazole is a derivative of the pyrazole heterocycle, which is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Pyrazoles are known for their versatility as scaffolds in organic synthesis and for their presence in compounds with significant biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,5-diarylpyrazole derivatives, which are structurally related to 3,5-diisopropylpyrazole, have been synthesized and evaluated for their biological activity as cyclooxygenase-2 (COX-2) inhibitors . Another approach for the synthesis of 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles involves a one-pot three-component reaction sequence, which has been shown to yield highly fluorescent pyrazoles . Additionally, trimeric silver(I) pyrazolates with isopropyl substituents have been synthesized by reacting the corresponding pyrazoles with silver(I) oxide .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, X-ray crystallographic analysis has been used to determine the structures of regioisomeric 1,3,5-trisubstituted pyrazoles .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, which can be influenced by factors such as tautomerism and the presence of substituents. The reactivity of pyrazoles can lead to the formation of more complex heterocyclic systems, which are relevant in pharmaceutical applications . The regioselectivity of electrophilic attack on amino-pyrazoles has been studied, showing different outcomes depending on the nature of the electrophile . Additionally, pyrazoles can participate in 1,3-dipolar cycloadditions, leading to the formation of compounds with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, contributing to its three-dimensional supramolecular self-assembly . The electronic properties of pyrazoles, such as their absorption and emission properties, can be fine-tuned by modifying the substituents on the pyrazole ring . The thermal decomposition and nonlinear optical properties of pyrazole derivatives have also been studied, providing insights into their stability and potential applications in materials science .

Scientific Research Applications

3,5-Diisopropylpyrazole is a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

  • 3,5-Diisopropylpyrazole is a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
  • Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
  • 3,5-Diisopropylpyrazole is a type of pyrazole, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
  • Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Safety And Hazards

3,5-Diisopropylpyrazole may cause skin and eye irritation . Precautions should be taken to avoid contact with skin and eyes, and protective equipment should be worn when handling this compound .

properties

IUPAC Name

3,5-di(propan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSJVTZSFIRYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413596
Record name 3,5-Diisopropylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diisopropylpyrazole

CAS RN

17536-00-4
Record name 3,5-Diisopropylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diisopropylpyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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